Ethyl 2-amino-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-1-benzothiophene-3-carboxylate is a compound of interest in the field of organic chemistry for its potential applications and reactivity. This compound serves as a foundation for the synthesis of various heterocyclic compounds and has been explored for its chemical reactivity and potential biological activities.
Synthesis Analysis
The synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate involves several steps, starting from basic benzothiophene derivatives. A notable synthesis pathway involves the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into different derivatives through reactions with various agents, indicating the compound's versatility as a synthetic intermediate (Narayana et al., 2006).
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-1-benzothiophene-3-carboxylate and its derivatives has been elucidated through techniques such as X-ray crystallography, providing detailed insight into its molecular geometry and electronic structure. The structural analysis supports the understanding of its chemical reactivity and interaction with other molecules (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Ethyl 2-amino-1-benzothiophene-3-carboxylate undergoes various chemical reactions, highlighting its reactivity and potential for generating a wide range of compounds. Its reactions with primary amines, for instance, lead to the formation of novel compounds, demonstrating its utility in synthetic organic chemistry (Shipilovskikh et al., 2014).
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Antimicrobial and Anti-inflammatory Agents : Ethyl 2-amino-1-benzothiophene-3-carboxylate has been used to synthesize a range of compounds with potential antimicrobial and anti-inflammatory activities. Some of these compounds have exhibited promising biological activity in screenings (Narayana, Ashalatha, Raj, & Kumari, 2006).
Development of Novel Cytotoxic Agents : Research has focused on synthesizing novel thiophene and benzothiophene derivatives using ethyl 2-amino-1-benzothiophene-3-carboxylate to explore their potential as anti-cancer agents. Some derivatives have shown significant activity against various tumor cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Synthesis of Hypnotic Agents : Derivatives of ethyl 2-amino-1-benzothiophene-3-carboxylate have been synthesized and screened for potential hypnotic activity. Preliminary pharmacological screenings revealed that some compounds exhibited this activity (Ghorab, Heiba, & El-gawish, 1995).
Anti-Microbial Applications : The compound and its derivatives have been evaluated for anti-microbial activity, with some showing promising results against various microorganisms (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Radioprotective Character Study : Certain derivatives of ethyl 2-amino-1-benzothiophene-3-carboxylate have been screened for potential radioprotective characteristics, showing notable results in preliminary biochemical screenings (Heiba, Ghorab, & El-gawish, 1997).
Apoptosis-Inducing Agents for Breast Cancer : Some compounds synthesized from ethyl 2-amino-1-benzothiophene-3-carboxylate have shown significant antiproliferative potential against cancer cell lines, particularly breast cancer. These compounds were found to induce apoptosis in cancer cells (Gad et al., 2020).
Chemical Synthesis and Modification
Synthesis of Schiff Bases : It has been used in the synthesis of Schiff bases through reactions with aromatic aldehydes (Narayana et al., 2006).
Formation of Various Derivatives : The compound has been a key player in forming various chemical derivatives, including ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Use in Creating Heterocyclic Compounds : Its derivatives have been employed in creating heterocyclic systems, which are important in the development of pharmaceuticals and materials science (Santagati, Santagati, & Modica, 1993).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-amino-1-benzothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNASJEQIJMDBQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351399 | |
Record name | ethyl 2-amino-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-1-benzothiophene-3-carboxylate | |
CAS RN |
7311-95-7 | |
Record name | ethyl 2-amino-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-1-benzothiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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